Crystal structure and 1H NMR spectra of 2-Fluoro-6-sulfanylbenzoic acid
Crystal structure and 1H NMR spectra of 2-Fluoro-6-sulfanylbenzoic acid
An In-depth Technical Guide to the Crystal Structure and ¹H NMR Spectra of 2-Fluoro-6-sulfanylbenzoic Acid
Introduction
2-Fluoro-6-sulfanylbenzoic acid, also known as 2-fluoro-6-mercaptobenzoic acid, is a disubstituted benzoic acid derivative with the chemical formula C₇H₅FO₂S. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of functional groups: a carboxylic acid, a fluorine atom, and a sulfanyl (thiol) group. These functionalities impart specific electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The fluorine atom can enhance metabolic stability and binding affinity, while the thiol group offers a site for conjugation or coordination to metal centers.
Crystal Structure Analysis
A definitive experimental crystal structure for 2-fluoro-6-sulfanylbenzoic acid has not been publicly reported. However, a highly probable structural arrangement can be inferred by examining the known crystal structures of analogous compounds, such as 2-fluorobenzoic acid and thiosalicylic acid, and by applying fundamental principles of intermolecular interactions.
Predicted Molecular Geometry and Intermolecular Interactions
The molecular structure of 2-fluoro-6-sulfanylbenzoic acid is characterized by a benzene ring substituted at positions 1, 2, and 6. The carboxylic acid group, fluorine atom, and sulfanyl group will influence the planarity of the benzene ring and the orientation of the substituents. It is anticipated that the carboxylic acid group may be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent fluorine and sulfanyl groups.
In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid moieties.[1][2] It is highly probable that 2-fluoro-6-sulfanylbenzoic acid will also exhibit this hydrogen-bonded dimer motif. The O-H of one carboxylic acid group will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, and vice versa, forming a characteristic R²₂(8) ring motif.
The presence of the fluorine and sulfanyl groups may introduce additional, weaker intermolecular interactions, such as C-H···F, C-H···S, or S-H···O contacts, which will further stabilize the crystal packing.
Diagram: Predicted Hydrogen Bonding in 2-Fluoro-6-sulfanylbenzoic Acid Dimer
Caption: Predicted centrosymmetric dimer formation via O-H···O hydrogen bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of 2-fluoro-6-sulfanylbenzoic acid would be achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this experiment.[3][4][5]
-
Crystal Growth: High-quality single crystals are paramount. This can be achieved by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[6][7]
-
A suitable solvent system must be identified in which the compound has moderate solubility.
-
The crystallization vessel should be kept in a vibration-free environment to allow for slow, ordered crystal growth.
-
-
Crystal Mounting and Data Collection:
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A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and atomic displacement parameters.
-
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-fluoro-6-sulfanylbenzoic acid is expected to show signals for the three aromatic protons, the carboxylic acid proton, and the thiol proton.
-
Aromatic Protons (H-3, H-4, H-5): These protons will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing fluorine atom will deshield adjacent protons, while the sulfanyl group's effect can be more complex. The precise chemical shifts will be a result of the combined electronic effects of the fluorine, sulfanyl, and carboxylic acid groups.
-
H-3: This proton is ortho to both the fluorine and the carboxylic acid group. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom.
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H-4: This proton is expected to be a triplet of doublets (or a more complex multiplet) due to coupling with H-3, H-5, and potentially a smaller long-range coupling with the fluorine atom.
-
H-5: This proton is ortho to the sulfanyl group and is expected to be a doublet of doublets due to coupling with H-4 and a smaller meta-coupling to H-3.
-
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature.[11][12] It is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. In the presence of D₂O, this signal will disappear due to proton-deuterium exchange.
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Thiol Proton (-SH): The chemical shift of the thiol proton is also variable and can be influenced by hydrogen bonding and solvent.[13] It typically appears as a singlet in the range of 3-5 ppm. This peak may also broaden and exchange with D₂O.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.2 - 7.5 | dd | ³J(H3-H4) ≈ 8, ⁴J(H3-F) ≈ 4-6 |
| H-4 | 7.5 - 7.8 | t or ddd | ³J(H4-H3) ≈ 8, ³J(H4-H5) ≈ 8, ⁵J(H4-F) ≈ 1-2 |
| H-5 | 7.0 - 7.3 | d | ³J(H5-H4) ≈ 8 |
| -COOH | 10 - 13 | br s | - |
| -SH | 3 - 5 | s | - |
Note: These are predicted values and may vary depending on the experimental conditions.
Diagram: ¹H-¹H and ¹H-¹⁹F Coupling Network in 2-Fluoro-6-sulfanylbenzoic Acid
Caption: Predicted proton-proton and proton-fluorine coupling interactions.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of 2-fluoro-6-sulfanylbenzoic acid.[14][15][16][17]
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Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
While direct experimental data for 2-fluoro-6-sulfanylbenzoic acid is limited, a comprehensive understanding of its structural and spectroscopic properties can be achieved through predictive analysis based on well-established chemical principles and data from analogous compounds. The crystal structure is expected to be dominated by the formation of hydrogen-bonded carboxylic acid dimers, a common motif for this class of compounds. The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic, carboxylic acid, and thiol protons, with characteristic multiplicities arising from proton-proton and proton-fluorine couplings. The experimental protocols outlined in this guide provide a framework for the definitive characterization of this molecule, which holds promise as a versatile building block in the development of new chemical entities.
References
-
NMR Sample Prepara-on. (n.d.). Retrieved March 27, 2026, from [Link]
-
How to Prepare Samples for NMR. (n.d.). Retrieved March 27, 2026, from [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 27, 2026, from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
-
Zubrick, J. W. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved March 27, 2026, from [Link]
- Al-Daher, I. M., Salman, S. R., & Noori, M. A. (1990). ¹H NMR Study of Some Thiosalicylic Acid Complexes. Spectroscopy Letters, 23(6), 791-799.
-
Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved March 27, 2026, from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved March 27, 2026, from [Link]
- Kraft, A., Peters, L., & Powell, H. R. (2002). Hydrogen-bonding between benzoic acid and an N,N′-diethyl-substituted benzamidine. New Journal of Chemistry, 26(6), 735-738.
- Cruz-Cabeza, A. J., & Bernstein, J. (2014). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe.
- Jayannavar, A. M., & Nagappa, K. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.
- Loukopoulos, E., et al. (2023). Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. Inorganic Chemistry.
- Aakeröy, C. B., Fasulo, M., & Desper, J. (2014).
-
St. Olaf College. (n.d.). ¹H NMR Aromatic Chemical Shift Calculator. Retrieved March 27, 2026, from [Link]
- de Namor, A. F. D., Cornejo, A. F. A., Chahine, S., & Nolan, K. B. (2004). Solvent effect on the ¹H NMR spectra of a pyridinocalix (4) arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 49, 239-243.
- Goud, N. R., & Nagendra, B. (2011). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885.
- Beni, A. S., Chermahini, A. N., & Sharghi, H. (2011). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. Journal of the Chinese Chemical Society, 58(3), 394-401.
- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.
-
ResearchGate. (2015, May 22). What is the ¹H NMR chemical shift for acidic proton of fatty acids I (CDCl₃ solvent)? Will it usually appear?. Retrieved March 27, 2026, from [Link]
- Duarte, D. J. R., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930.
-
Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. University of Wisconsin. Retrieved March 27, 2026, from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved March 27, 2026, from [Link]
-
Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Retrieved March 27, 2026, from [Link]
- Supplementary Information for Nickel-Catalyzed Carboxylation of Aryl Halides with Formate. (n.d.).
- Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Supplementary Information for A general and efficient method for the selective oxidation of aldehydes to carboxylic acids with hydrogen peroxide or oxygen. (n.d.). The Royal Society of Chemistry.
- Goud, B. S., & Desireddy, S. (2011). X-Ray Crystallography of Chemical Compounds. X-Ray Crystallography, 1-14.
-
Fiveable. (2025, August 15). X-ray crystallography: Organic Chemistry II Study Guide. Retrieved March 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved March 27, 2026, from [Link]
-
Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Retrieved March 27, 2026, from [Link]
- ResearchGate. (n.d.). ¹H NMR data of 10 processed with resolution enhancement.
-
PubChem. (n.d.). 2-Mercaptobenzoic Acid. Retrieved March 27, 2026, from [Link]
- Supplementary Information for A mild and selective method for the bromination of aromatic compounds. (n.d.). The Royal Society of Chemistry.
-
PubChem. (n.d.). 2-Fluoro-6-hydroxybenzoic acid. Retrieved March 27, 2026, from [Link]
- Shaji, S., et al. (2023).
-
NIST. (n.d.). 2-Fluoro-6-trifluoromethylbenzoic acid, 4-pentadecyl ester. Retrieved March 27, 2026, from [Link]
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]
- 9. Thiosalicylic acid(147-93-3) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sites.bu.edu [sites.bu.edu]
- 15. organomation.com [organomation.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. cif.iastate.edu [cif.iastate.edu]
